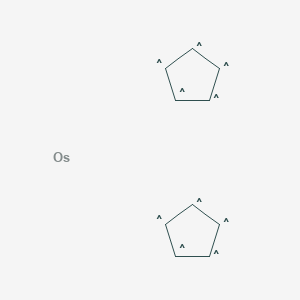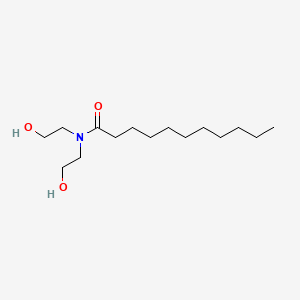
N,N-Bis(2-hydroxyethyl)undecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(2-hydroxyethyl)undecanamide: is an organic compound with the molecular formula C15H31NO3 . It is a type of amide derived from undecanoic acid and diethanolamine. This compound is known for its surfactant properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,N-Bis(2-hydroxyethyl)undecanamide can be synthesized through the reaction of undecanoic acid with diethanolamine. The reaction typically involves heating the reactants in the presence of a catalyst, such as orthophosphoric acid, at elevated temperatures (around 140°C) to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the final product meets the required purity standards for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Bis(2-hydroxyethyl)undecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters depending on the substituent used.
Applications De Recherche Scientifique
N,N-Bis(2-hydroxyethyl)undecanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of personal care products, detergents, and emulsifiers
Mécanisme D'action
The mechanism of action of N,N-Bis(2-hydroxyethyl)undecanamide is primarily related to its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing for better mixing and stabilization of emulsions. The hydroxyl groups and amide bond play a crucial role in its interaction with other molecules, facilitating its function as a surfactant .
Comparaison Avec Des Composés Similaires
N,N-Bis(2-hydroxyethyl)dodecanamide: Similar structure but with a longer carbon chain.
N,N-Bis(2-hydroxyethyl)stearamide: Derived from stearic acid, with a longer carbon chain.
N,N-Bis(2-hydroxyethyl)oleamide: Derived from oleic acid, containing a double bond in the carbon chain
Uniqueness: N,N-Bis(2-hydroxyethyl)undecanamide is unique due to its specific carbon chain length, which provides a balance between hydrophilic and hydrophobic properties. This balance makes it particularly effective as a surfactant in various applications, offering a combination of solubility and stability that may not be achieved with other similar compounds .
Propriétés
Numéro CAS |
45233-61-2 |
|---|---|
Formule moléculaire |
C15H31NO3 |
Poids moléculaire |
273.41 g/mol |
Nom IUPAC |
N,N-bis(2-hydroxyethyl)undecanamide |
InChI |
InChI=1S/C15H31NO3/c1-2-3-4-5-6-7-8-9-10-15(19)16(11-13-17)12-14-18/h17-18H,2-14H2,1H3 |
Clé InChI |
ZDJBDLYSTNLOIW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(=O)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tris[4-(dimethylamino)phenyl]acetonitrile](/img/structure/B13834261.png)
![(3-acetyl-7-acetyloxy-9-oxo-6,7-dihydro-5H-imidazo[1,2-a]purin-6-yl) acetate](/img/structure/B13834282.png)
![[(4S,5S,6R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate](/img/structure/B13834283.png)
![5,8-Imino-2H-cyclohept[d]isoxazole](/img/structure/B13834284.png)
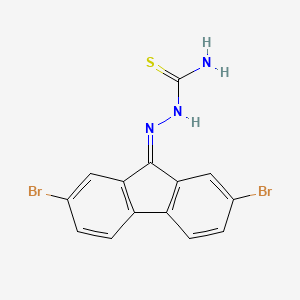
![Methyl 4-[7,17,27-tris[4-(3,7-dimethyloctyl)phenyl]-16,26-bis(4-methoxycarbonylphenyl)-6-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1,3,5(42),6,8(41),9,11,13,15(36),16,18(35),19,21,23,25(30),26,28,31,33,37,39,43,45,47-tetracosaenyl]benzoate](/img/structure/B13834287.png)
![7-chloro-1-methylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B13834293.png)
![2,3-Dihydro-3-(hydroxyimino)benzo[b]thiophen-2-one](/img/structure/B13834295.png)
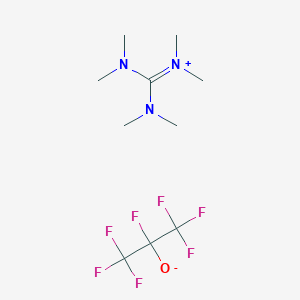
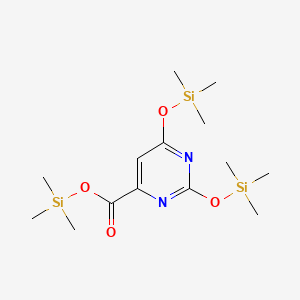
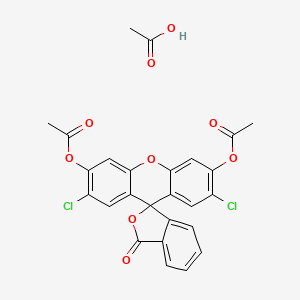
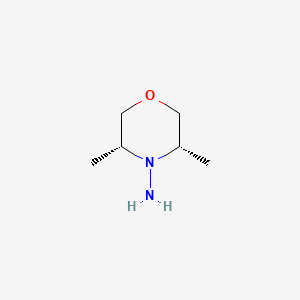
![N-[4-[(4aS,10bR)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide;(Z)-but-2-enedioic acid](/img/structure/B13834351.png)
